11-Oxomogroside IA1

Description

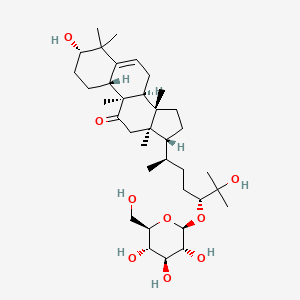

11-Oxomogroside IA1 is a triterpene glycoside derived from the fruit of Siraitia grosvenorii (Luo Han Guo), a plant renowned for its medicinal and sweetening properties. Structurally, it belongs to the mogroside family, characterized by a cucurbitane-type triterpene backbone modified with glycosyl groups and oxidation at specific positions. The compound is differentiated by an oxo group at the C11 position and a glucosyl substitution at the C3 hydroxyl group (molecular formula: C₃₆H₆₀O₉) . Unlike its non-oxidized analog Mogroside IA1 (C₃₆H₆₂O₉), the oxidation at C11 alters its biochemical properties, rendering it tasteless compared to intensely sweet mogrosides like Mogroside V .

Structure

3D Structure

Properties

Molecular Formula |

C36H60O9 |

|---|---|

Molecular Weight |

636.9 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-3-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C36H60O9/c1-19(9-14-27(33(4,5)43)45-31-30(42)29(41)28(40)23(18-37)44-31)20-15-16-34(6)24-12-10-21-22(11-13-25(38)32(21,2)3)36(24,8)26(39)17-35(20,34)7/h10,19-20,22-25,27-31,37-38,40-43H,9,11-18H2,1-8H3/t19-,20-,22-,23-,24+,25+,27-,28-,29+,30-,31+,34+,35-,36+/m1/s1 |

InChI Key |

FEFDBUMZKFXMGF-AFMKTRLNSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(=O)C4(C3CC=C5C4CCC(C5(C)C)O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Plant Material and Initial Extraction

11-Oxomogroside IA1 is predominantly found in the unripe fruits of Siraitia grosvenorii. The preparation begins with harvesting fresh unripe fruits, which are then subjected to solvent extraction.

- Solvent Extraction: Methanol is commonly used as the extraction solvent due to its efficiency in dissolving glycosides. Fresh unripe fruits are extracted with methanol, typically by reflux or maceration methods, to obtain crude extracts containing cucurbitane glycosides including 11-oxomogroside IA1.

Purification Techniques

After crude extraction, purification is essential to isolate 11-oxomogroside IA1 with high purity.

Silica Gel Column Chromatography: The crude methanol extract is fractionated using silica gel columns with solvent systems such as chloroform-methanol-water in varying ratios (e.g., 8:2:0.2 or 7:3:0.5 v/v/v). This step helps separate compounds based on polarity.

ODS (Octadecylsilane) Chromatography: Further purification is achieved using reversed-phase ODS chromatography with methanol-water gradients (typically 55–65% methanol). This step refines the isolation of 11-oxomogroside IA1 from other glycosides.

Characterization of Isolated Compound

The isolated 11-oxomogroside IA1 is characterized by:

Mass Spectrometry: Positive FAB-MS shows molecular ion peaks consistent with the molecular formula C36H62O10 (m/z 654.4398 [M+H]+).

NMR Spectroscopy: Detailed ^1H and ^13C NMR, including HMBC, COSY, and NOESY experiments, confirm the structural features, especially the cucurbitane skeleton and glycosidic linkages.

Summary Table of Extraction and Purification

| Step | Conditions/Details | Outcome |

|---|---|---|

| Raw material | Unripe Siraitia grosvenorii fruits | Starting material |

| Extraction solvent | Methanol | Crude extract of glycosides |

| Chromatography 1 | Silica gel, CHCl3–MeOH–H2O (8:2:0.2 to 7:3:0.5) | Fractionation by polarity |

| Chromatography 2 | ODS column, 55–65% MeOH | Purification of 11-oxomogroside IA1 |

| Characterization | FAB-MS, ^1H- and ^13C-NMR, HMBC, COSY, NOESY | Structural confirmation |

Biotechnological and Biosynthetic Preparation Methods

Microbial and Cellular Biosynthesis

Recent advances have enabled the biosynthesis of mogrosides, including 11-oxomogroside IA1, using genetically engineered host cells.

Host Cells: Yeast cells (e.g., Saccharomyces cerevisiae, Yarrowia species) and bacterial cells (e.g., Escherichia coli) are genetically modified to express enzymes necessary for mogroside biosynthesis.

Key Enzymes: The biosynthesis pathway involves cucurbitadienol synthase, cytochrome P450 hydroxylases (including C11 hydroxylase), epoxide hydrolases, and UDP-glycosyltransferases (UGTs) that catalyze glycosylation steps to form 11-oxomogroside IA1 from mogrol precursors.

Genetic Engineering and Enzyme Utilization

UDP-Glycosyltransferases (UGTs): Specific UGTs with sequences highly homologous to identified SEQ ID NOs (e.g., 65-73, 75, 76, 78, 81, 83-86, 88-101) catalyze the conversion of mogrol to mogroside IA1 and its 11-oxo derivatives.

Pathway Optimization: By introducing polynucleotides encoding enzymes such as squalene synthase, squalene epoxidase, and cytochrome P450 reductase, the host cells can efficiently produce 11-oxomogroside IA1 in culture.

Advantages of Biosynthetic Methods

- Controlled production independent of plant growth cycles.

- Potential for large-scale industrial synthesis.

- Ability to modify and optimize mogroside profiles through genetic manipulation.

Research Discoveries and Analytical Data

Developmental Variation in Mogroside Content

Pharmacological Relevance

Extraction Yield Data

In a study extracting Siraitia grosvenorii glycosides:

| Fraction | Solvent Elution | Yield (%) | Notes |

|---|---|---|---|

| Fraction A | Distilled water | 68 | Major fraction |

| Fraction B | 20% ethanol | 11 | Contains mogrosides |

| Fraction C | 30% ethanol | 8 | |

| Fraction D | 60% ethanol | 10.2 | Further purified for mogrosides |

The 20% ethanol fraction was further purified to isolate low-polar mogrosides including 11-oxomogroside IA1 with a 39.4% yield from this fraction.

Summary Table: Preparation Methods of 11-Oxomogroside IA1

Chemical Reactions Analysis

Types of Reactions: 11-Oxomogroside I A1 undergoes various chemical reactions, including oxidation, reduction, and glycosylation. Oxidation reactions involve the conversion of hydroxyl groups to carbonyl groups, while reduction reactions convert carbonyl groups back to hydroxyl groups. Glycosylation involves the addition of sugar moieties to the mogroside structure .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic glycosylation often employs uridine-5’-diphospho (UDP)-dependent glycosyltransferases .

Major Products: The major products formed from these reactions include various oxidized and reduced forms of mogrosides, such as 11-oxomogroside II A1 and 11-dehydroxymogroside .

Scientific Research Applications

11-Oxomogroside IA1: Applications, Research Findings, and Health Benefits

11-Oxomogroside IA1 is a cucurbitane glycoside found in Siraitia grosvenori (also known as Monk fruit or Lo Han Kuo), a plant widely used in traditional Chinese medicine and as a natural sweetener . Research indicates that 11-Oxomogroside IA1 possesses various potential health benefits, especially concerning its inhibitory effects against the Epstein-Barr virus early antigen .

Chemical Properties and Structure

11-Oxomogroside IA1 is a triterpene glycoside, a class of compounds known for their diverse biological activities. It is one of several mogrosides identified in Siraitia grosvenori, which includes Mogroside V, Mogroside IV, and others . The structure of 11-Oxomogroside IA1 features a cucurbitane skeleton with glycosidic attachments, contributing to its unique properties .

Occurrence and Extraction

11-Oxomogroside IA1 is primarily extracted from the unripe fruits of Siraitia grosvenori . The extraction and purification processes involve various techniques to isolate and concentrate the compound for research and application purposes .

Biological Activities and Health Benefits

Inhibitory Effects Against Epstein-Barr Virus (EBV):

- 11-Oxomogroside IA1 exhibits significant inhibitory effects against the Epstein-Barr virus early antigen . This antiviral activity suggests potential applications in preventing and managing EBV-related diseases.

Other Potential Health Benefits:

Effects of Forchlorfenuron (CPPU) on Mogroside Content

A study on the effects of forchlorfenuron (CPPU), a plant growth regulator, on the morphology, metabolite accumulation, and gene expression in Siraitia grosvenorii revealed changes in mogroside content .

- Mogroside Content : CPPU treatment significantly affects the accumulation of various mogrosides . Specifically, the content of mogrosides MIIE, MIII, MIV, and IMV increased under low-concentration CPPU treatment, while MV content decreased . High concentrations of CPPU greatly increased MIIE, MIII, MIVA, and IMV content but decreased Si, MV, OMV, and MVI content .

- Overall Impact : Exogenous treatment with CPPU significantly promoted the accumulation of mogroside MIII and decreased the content of mogroside MV .

Data Table of Mogrosides and Their Activities

The following table summarizes various mogrosides, including 11-Oxomogroside IA1, and their pharmacological activities :

| No. | Compound Name | R1 | R2 | R3 | R4 | R5 | Pharmacological Activity | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | Mogrol | β-OH | OH | OH | α-OH, H | H2 | Neuroprotective; inhibition of the production of inflammatory mediators; inhibition of adipocyte differentiation; inhibitory effects against the Epstein–Barr virus early antigen | [22,23,24,25,26] |

| 2 | Mogroside IA (Mogroside IA1) | β-OH | OH | H2 | Inhibitory effects against the Epstein–Barr virus early antigen | [23,24,27] | ||

| 25 | 11-Oxomogroside IA1 (11-Oxomogroside A1) | β-OH | OH | H2 | Inhibitory effects against the Epstein–Barr virus early antigen | [24,28,32,33] |

Traditional Use and Modern Applications

Mechanism of Action

The mechanism of action of 11-Oxomogroside I A1 involves its interaction with various molecular targets and pathways. It exerts its antioxidative effects by scavenging free radicals and enhancing the activity of antioxidant enzymes. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

In terms of glucose modulation, 11-Oxomogroside I A1 influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. It also inhibits the activity of enzymes involved in glucose production, thereby reducing blood glucose levels .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of 11-Oxomogroside IA1 and Related Mogrosides

Key structural distinctions include:

- Oxidation Status : The presence of an oxo group at C11 in 11-Oxomogroside IA1 reduces hydrophilicity compared to hydroxyl-bearing analogs like Mogroside IA1 .

- Glycosylation : Additional glycosyl groups in Mogroside V and 11-Oxomogroside V enhance sweetness, whereas 11-Oxomogroside IA1’s single glucosyl group contributes to its neutral taste .

Bioactivity Comparison

Table 2: Bioactive Properties of 11-Oxomogroside IA1 and Analogues

- Antiviral Activity : 11-Oxomogroside IA1 inhibits Epstein-Barr virus early antigen (EBV-EA) activation, likely through interference with viral replication pathways. However, its potency is lower than Mogroside V, which exhibits stronger binding to viral proteins .

- Therapeutic Potential: Unlike Mogroside V, 11-Oxomogroside IA1 lacks documented anti-fatigue or anti-diabetic effects, suggesting its bioactivity is narrower .

Pharmacokinetic and Metabolic Differences

- Metabolism: 11-Oxomogroside IA1 undergoes phase I metabolism via deglycosylation, dehydrogenation, and oxidation, yielding metabolites like mogrol derivatives . In contrast, Siamenoside I is metabolized into multiple mogrosides (e.g., Mogroside IVA, IIE), indicating divergent metabolic pathways .

- Bioavailability: The presence of the C11 oxo group may reduce intestinal absorption compared to non-oxidized mogrosides, as oxidation often enhances polarity and limits membrane permeability .

Research Findings and Clinical Implications

- Oncological Context: In cervical cancer staging, the term "IA1" refers to tumor size, highlighting the importance of disambiguating biomedical nomenclature .

Q & A

Q. Q. What emerging techniques could elucidate the biosynthetic pathway of 11-Oxomogroside IA1 in Siraitia grosvenorii?

Q. How does 11-Oxomogroside IA1’s stability under varying pH and temperature conditions impact its pharmacological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.